Pentaquine phosphate

DNA binding 8-aminoquinoline equilibrium dialysis

Pentaquine phosphate (CAS 5428-64-8) is the phosphate salt of pentaquine (free base CAS 86-78-2), a synthetic 8-aminoquinoline antimalarial agent developed during the U.S. wartime research programme of the 1940s alongside isopentaquine and primaquine.

Molecular Formula C18H30N3O5P
Molecular Weight 399.4 g/mol
CAS No. 5428-64-8
Cat. No. B10858846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaquine phosphate
CAS5428-64-8
Molecular FormulaC18H30N3O5P
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O
InChIInChI=1S/C18H27N3O.H3O4P/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17;1-5(2,3)4/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3;(H3,1,2,3,4)
InChIKeyMFHDWFVXLYMMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentaquine Phosphate (CAS 5428-64-8): 8-Aminoquinoline Baseline for Antimalarial Procurement and Differentiation


Pentaquine phosphate (CAS 5428-64-8) is the phosphate salt of pentaquine (free base CAS 86-78-2), a synthetic 8-aminoquinoline antimalarial agent developed during the U.S. wartime research programme of the 1940s alongside isopentaquine and primaquine [1]. It is characterized by a 6-methoxy-8-aminoquinoline core linked via a pentane-1,5-diamine spacer to an N-isopropyl terminal group . Pentaquine exhibits tissue schizontocidal and hypnozoitocidal activity against relapsing malaria parasites (primarily Plasmodium vivax), distinguishing it from 4-aminoquinoline blood schizontocides such as chloroquine. Although primaquine ultimately emerged as the preferred 8-aminoquinoline for radical cure due to its superior overall risk–benefit profile, pentaquine remains a valuable comparator compound for structure–activity relationship (SAR) studies, DNA binding investigations, neurotoxicity research, and as a reference standard in antimalarial drug development pipelines [2].

Why Pentaquine Phosphate Cannot Be Functionally Substituted by Other 8-Aminoquinolines in Research and Reference Applications


Although pentaquine, primaquine, pamaquine, isopentaquine, and plasmocid all belong to the 8-aminoquinoline class and share a common quinoline scaffold, their side-chain substituents diverge sharply—pentaquine features a distinctive N-isopropyl-N'-(6-methoxyquinolin-8-yl)pentane-1,5-diamine structure—leading to quantifiable differences in DNA binding affinity, mutagenicity profiles, neurotoxicity therapeutic indices, tissue-stage curative potency, and metabolic degradation routes [1]. These structural variations translate into different rank orders across multiple independent assays. For example, in DNA binding at physiological ionic strength (0.15), pentaquine binding equals or exceeds that of chloroquine, whereas primaquine and pamaquine bind less avidly [2]. In neurotoxicity, pentaquine has a therapeutic index of 2–4 in rhesus monkeys, intermediate between plasmocid (<1) and pamaquine (4.3–8), placing it in a distinct risk stratum that cannot be inferred from class membership alone [3]. Generic substitution without head-to-head verification therefore risks introducing unrecognized biases in experimental readouts.

Quantitative Differentiation Evidence for Pentaquine Phosphate Relative to Closest 8-Aminoquinoline Analogs


DNA Binding Rank Order: Pentaquine Matches or Exceeds Chloroquine at Physiological Ionic Strength

In a direct head-to-head equilibrium dialysis study using native calf thymus DNA at pH 6, pentaquine binding at a DNA nucleotide-to-aminoquinoline ratio of 10 was compared against primaquine, pamaquine, plasmocid, and chloroquine. At low ionic strength (0.012), the binding rank order was chloroquine > pentaquine > plasmocid > primaquine > pamaquine. Critically, at ionic strength ≥0.15 (approximating physiological conditions), pentaquine and plasmocid binding equaled or exceeded that of chloroquine, whereas primaquine and pamaquine remained lower [1]. A separate confirmatory study likewise reported the binding order chloroquine > pentaquine > primaquine to nucleoproteins [2].

DNA binding 8-aminoquinoline equilibrium dialysis

In Vivo Radical Curative Equivalence: Pentaquine Matches Isopentaquine and Pamaquine Against Plasmodium cynomolgi M Strain

In a controlled in vivo study using rhesus monkeys infected with sporozoites of the M strain of Plasmodium cynomolgi (the standard non-human primate model for P. vivax relapsing malaria), pentaquine, isopentaquine, and pamaquine were compared at identical total course doses with quinine as a companion blood schizonticidal drug. Both 7-day and 14-day dosage regimens of all three compounds were 'essentially equally effective in producing radical cure' [1]. This equivalence was formally established in a direct head-to-head paradigm, demonstrating that pentaquine's tissue schizontocidal potency for the M strain is indistinguishable from its immediate structural analogs.

radical cure Plasmodium cynomolgi relapse prevention

Mutagenicity Profile: Pentaquine and Primaquine Share TA97 Strain-Specific Mutagenicity, Distinct from Pamaquine

In a paired comparative Salmonella/mammalian microsome (Ames) assay, pentaquine, primaquine, and pamaquine were tested simultaneously across four Salmonella typhimurium strains (TA100, TA98, TA97, TA102) with and without rat liver S9 metabolic activation. Pentaquine and primaquine both induced mutations in strain TA97 in the presence and absence of S9 mix, whereas pamaquine was mutagenic exclusively to strain TA98 and only in the absence of S9 mix [1]. No mutagenic activity was observed for any of the three compounds in strains TA100 or TA102. This differential mutagenicity fingerprint (TA97 for pentaquine/primaquine vs. TA98 for pamaquine) provides a clear, assay-based discrimination that prevents erroneous class-level extrapolation.

mutagenicity Ames test 8-aminoquinoline safety

Neurotoxicity Therapeutic Index: Pentaquine (TI 2–4) Occupies a Distinct Intermediate Risk Stratum Between Plasmocid (TI <1) and Pamaquine (TI 4.3–8)

A systematic review and analysis of neuropathological data from rhesus monkeys dosed with plasmocid, pamaquine, and pentaquine quantified the neurologic therapeutic index (NTI = neurotoxic dose / antiparasitic dose) for each compound. Pentaquine's NTI falls in the range of 2–4, plasmocid's is <1, and pamaquine's is 4.3–8, with strong correlation between monkey-derived and human clinical indices [1]. In contrast, primaquine has a primate NTI of approximately 21 and has not been associated with analogous clinical neurotoxicity in over 60 years of use [2]. Direct histopathological comparisons showed that pentaquine, isopentaquine, primaquine, and pamaquine all produce similar lesion patterns in dorsal motor, supra-optic, and para-ventricular nuclei, but pamaquine additionally and consistently induced lesions in the abducens, trochlear, and lateral oculomotor nuclei—a differentiation not seen with pentaquine [3].

neurotoxicity therapeutic index rhesus monkey CNS

Metabolic Degradation: Pentaquine Undergoes Extremely Rapid 6-Methoxyl Cleavage (>49% Exhaled as CO₂) with Differential Label-Specific Metabolite Patterns

Metabolic disposition of two differentially ¹⁴C-labeled pentaquine salts ([6-methoxyl-¹⁴C] and [terminal isopropyl-¹⁴C]) was studied in the rhesus monkey following injection. With the 6-methoxyl label (Pent-MeO), approximately 49% of the administered ¹⁴C was recovered as exhaled ¹⁴CO₂ within the study period and approximately 20% in urine. With the terminal isopropyl label (Pent-Iso), only 8% appeared as ¹⁴CO₂, while approximately 35% was recovered in urine. Unchanged pentaquine accounted for only ~1% of urinary excretion, with 8–9% as metabolites coupling with diazotized sulfanilic acid [1]. Three distinct Pent-MeO metabolites and six Pent-Iso metabolites were resolved chromatographically, with entirely different elution profiles. These data demonstrate that pentaquine's 6-methoxyl group is cleaved 'with extreme rapidity,' whereas the terminal isopropyl group is 'more resistant to oxidation,' a metabolic signature that differs qualitatively from the known metabolic pathways of primaquine and other 8-aminoquinolines [2].

drug metabolism 8-aminoquinoline pharmacokinetics isotopic labeling

Cardiovascular Reflex Impairment: Pentaquine and Isopentaquine Share a Sympathetic-Selective Toxicity Pattern in Dogs and Monkeys

Chronic administration of pamaquine, pentaquine, and isopentaquine to dogs produced impairment of sympathetic cardiovascular reflexes, with no effect on parasympathetic or respiratory reflexes. In a cross-species comparison, pentaquine and isopentaquine (but probably not pamaquine) also caused similar sympathetic reflex impairment in monkeys [1]. This cross-species sympathetic-selective toxicity pattern, shared by pentaquine and isopentaquine but distinct from pamaquine, represents a pharmacodynamic differentiation that has implications for cardiovascular safety screening of 8-aminoquinoline candidates.

cardiovascular toxicity sympathetic reflexes 8-aminoquinoline neurotoxicity

Optimal Research and Industrial Application Scenarios for Pentaquine Phosphate Based on Differentiated Evidence


Reference Standard for DNA–Drug Interaction Studies Under Physiological Ionic Conditions

Because pentaquine uniquely matches or surpasses chloroquine in DNA binding at physiological ionic strength (≥0.15) while exhibiting a rank order distinct from its 8-aminoquinoline class members [1], it serves as an optimal reference ligand for equilibrium dialysis, spectrophotometric titration, and surface plasmon resonance experiments probing DNA–drug interactions. Researchers selecting pentaquine over primaquine or pamaquine for such studies gain a compound whose binding is quantitatively comparable to the clinical gold standard chloroquine under conditions that mimic the intracellular milieu, enabling more translationally relevant biophysical measurements.

Calibrated Neurotoxicity Benchmark in 8-Aminoquinoline Safety Screening Cascades

With a well-defined neurologic therapeutic index of 2–4 in rhesus monkeys [1], pentaquine occupies a narrow intermediate toxicity window that is ideally suited as a calibrated positive control in neurotoxicity screening cascades for novel 8-aminoquinolines. Compounds that produce neuropathological lesions at NTI values ≤ pentaquine's can be deprioritized early, while those approaching primaquine's NTI (~21) may advance. This evidence-based triage strategy, anchored to pentaquine's quantified risk stratum, reduces reliance on class-level toxicity assumptions that have historically confounded 8-aminoquinoline development.

Mutagenicity Probe for TA97-Specific Frameshift Genotoxicity in Antimalarial Drug Development

Pentaquine's selective mutagenicity in S. typhimurium strain TA97 (with and without S9 metabolic activation), which it shares with primaquine but not with pamaquine (TA98-selective) [1], enables its use as a TA97-positive control in genotoxicity screening batteries for antimalarial candidates. Procurement of pentaquine for this application is justified when the screening objective is to detect TA97 frameshift mutagens specifically, without the confounding TA98 activity of pamaquine or the multi-strain profiles of other quinolines.

In Vivo Radical Cure Efficacy Anchor in P. cynomolgi–Rhesus Monkey Relapse Models

For laboratories employing the P. cynomolgi M strain–rhesus monkey model of relapsing malaria, pentaquine provides a historically validated positive control for radical cure: it is 'essentially equally effective' as isopentaquine and pamaquine at equivalent total course doses with a quinine companion drug [1]. This equivalence makes pentaquine a suitable reference compound for benchmarking novel tissue schizontocides and for establishing assay sensitivity in radical cure experiments, particularly when access to isopentaquine is limited.

Quote Request

Request a Quote for Pentaquine phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.